N2-Des(L-valinyl) N2-Acetyl Lopinavir-d3
Description
Chemical Identity and Classification
N2-Des(L-valinyl) N2-Acetyl Lopinavir-d3 is characterized by the molecular formula C30H33D3N2O4 and a molecular weight of 491.65 grams per mole. The compound belongs to the class of deuterated stable isotope-labeled reference materials, specifically designed for pharmaceutical toxicology applications. The structural designation indicates the removal of the L-valinyl group from the N2 position of lopinavir, followed by acetylation at the same position and incorporation of three deuterium atoms.
The chemical name of this compound is N-((2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide-d3, which precisely describes its stereochemistry and substitution pattern. The compound is classified as a stable isotope-labeled pharmaceutical reference material, indicating its primary application in analytical chemistry and quality control procedures.
According to established chemical databases, the compound maintains the core structural framework of lopinavir while incorporating specific modifications that distinguish it from the parent drug. The presence of deuterium atoms at specific positions provides unique mass spectrometric properties that enable its use as an internal standard in analytical methods.
| Property | Value |
|---|---|
| Molecular Formula | C30H33D3N2O4 |
| Molecular Weight | 491.65 g/mol |
| Product Type | Stable Isotope Labeled |
| Classification | Pharmaceutical Toxicology Reference Material |
| Stereochemistry | (2S,3S,5S) configuration |
Historical Development Context
The development of this compound is intrinsically linked to the broader history of lopinavir development and the emergence of deuterated drug analogs. Lopinavir was initially approved for use in the United States in 2000 as part of a combination therapy with ritonavir for the treatment of human immunodeficiency virus type 1 infection. The drug was developed as a selective human immunodeficiency virus protease inhibitor, representing a significant advancement in antiretroviral therapy.
The incorporation of deuterium into pharmaceutical compounds gained significant momentum following the United States Food and Drug Administration approval of the first deuterated drug in 2017. This approval marked a turning point in pharmaceutical development, as deuteration was recognized as a viable strategy for improving drug properties related to toxicity, bioavailability, and pharmacokinetics. The technique primarily works by altering the metabolic profile of drugs through the kinetic isotope effect, where carbon-deuterium bonds are stronger than carbon-hydrogen bonds, leading to slower metabolic degradation.
The specific development of deuterated lopinavir analogs emerged from the need for improved analytical standards and the exploration of metabolic modifications. Research has identified that deuterated versions of various medicinal compounds offer advantages in terms of extended half-life and more stable plasma concentrations. The surge of interest in deuteration methodologies has led to the preparation of numerous novel deuterium-labeled compounds, with more than twenty deuterated drugs entering clinical trials as of 2019.
In the context of the coronavirus disease 2019 pandemic, deuterated compounds associated with potential treatments gained additional research attention. More than seventy examples of deuterium-labeled compounds were identified in connection with coronavirus disease 2019 treatment research, including repurposed drugs and novel therapeutic candidates. This renewed focus on deuterated analogs has further validated their importance in pharmaceutical research and development.
Significance in Protease Inhibitor Research
This compound holds particular significance in protease inhibitor research due to its structural relationship to lopinavir and its utility as an analytical standard. The compound's primary biological relevance stems from its ability to inhibit the human immunodeficiency virus protease enzyme, which is crucial for viral maturation. By binding to the active site of the protease, compounds of this class prevent the cleavage of viral polyproteins, thereby inhibiting viral replication.
The human immunodeficiency virus lifecycle comprises three distinct stages: assembly, budding, and maturation. The human immunodeficiency virus type 1 protease enzyme, a dimeric aspartic protease, plays a critical role in cleaving the Gag polyprotein and coordinating these lifecycle stages. Lopinavir and its analogs function as peptidomimetic inhibitors, containing a hydroxyethylene scaffold that mimics the normal peptide linkage while being resistant to proteolytic cleavage.
Research utilizing deuterated lopinavir analogs has contributed to understanding the metabolic pathways and pharmacokinetic properties of protease inhibitors. The incorporation of deuterium atoms allows for precise tracking of drug metabolism and provides improved internal standards for mass spectrometric analysis. These advances have been particularly valuable in developing liquid chromatography-tandem mass spectrometry methods for simultaneous quantification of multiple antiretroviral drugs.
The development of this compound as an internal standard has addressed significant analytical challenges in protease inhibitor research. The compound enables accurate quantification of lopinavir in biological matrices while accounting for matrix effects and variations in sample preparation. This capability is essential for pharmacokinetic studies and therapeutic drug monitoring applications.
| Research Application | Significance |
|---|---|
| Protease Inhibition Studies | Provides mechanistic insights into enzyme-inhibitor interactions |
| Pharmacokinetic Analysis | Enables precise drug concentration measurements |
| Metabolic Pathway Investigation | Allows tracking of drug biotransformation |
| Quality Control | Serves as reference standard for pharmaceutical analysis |
| Method Development | Facilitates analytical method validation and optimization |
Relationship to Parent Compound Lopinavir
The structural relationship between this compound and its parent compound lopinavir is characterized by specific modifications that alter both the chemical properties and analytical utility of the molecule. Lopinavir, with the molecular formula C37H48N4O5 and a molecular weight of 628.8 grams per mole, serves as the foundation for this deuterated analog.
The primary structural modification involves the removal of the L-valinyl group from the N2 position of lopinavir, followed by acetylation at the same position. This modification results in a significant reduction in molecular weight from 628.8 to 491.65 grams per mole, reflecting the loss of the valine residue and its replacement with an acetyl group. The incorporation of three deuterium atoms further distinguishes the analog from the parent compound while maintaining essential structural features required for biological activity.
Lopinavir undergoes extensive oxidative metabolism, almost exclusively via hepatic cytochrome P450 3A isozymes. The drug exhibits exceptionally low oral bioavailability when administered alone, necessitating co-administration with ritonavir to achieve therapeutic concentrations. The metabolic profile of lopinavir includes twelve identified metabolites, with C-4 oxidation products representing the predominant species found in plasma.
The deuterated analog maintains the core structural elements responsible for protease inhibition while offering enhanced analytical properties. The presence of deuterium atoms provides mass spectrometric differentiation that enables its use as an internal standard for lopinavir quantification. This relationship is particularly valuable in pharmaceutical analysis, where accurate quantification requires compensation for matrix effects and analytical variability.
The binding affinity and interaction profile of this compound with human immunodeficiency virus protease reflects its structural similarity to lopinavir. The compound retains key pharmacophoric elements while incorporating modifications that may influence its metabolic stability and pharmacokinetic properties. Research into interaction studies focuses on understanding how these structural modifications impact effectiveness compared to other antiretroviral agents.
| Comparison Parameter | Lopinavir | This compound |
|---|---|---|
| Molecular Formula | C37H48N4O5 | C30H33D3N2O4 |
| Molecular Weight | 628.8 g/mol | 491.65 g/mol |
| Structural Features | Complete valinyl group at N2 | Acetyl group replaces valinyl at N2 |
| Deuterium Content | None | Three deuterium atoms |
| Primary Application | Therapeutic agent | Analytical reference standard |
| Metabolic Profile | Extensive CYP3A metabolism | Modified due to structural changes |
The relationship between these compounds exemplifies the broader strategy of developing deuterated analogs for pharmaceutical research applications. The structural modifications present in this compound provide researchers with a valuable tool for studying lopinavir pharmacology while offering improved analytical capabilities through deuterium incorporation.
Properties
Molecular Formula |
C₃₀H₃₃D₃N₂O₄ |
|---|---|
Molecular Weight |
491.64 |
Synonyms |
N-((2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences among N2-Des(L-valinyl) N2-Acetyl Lopinavir-d3 and related analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Deuteration Sites |
|---|---|---|---|---|
| This compound | C30H33D3N2O4 | 491.65 | Acetyl, deuterated methyl | 3 (C-D3) |
| N2-Des(L-valinyl) N2-Formal Lopinavir | C29H34N2O4 | 474.6 | Formyl (aldehyde) | None |
| N2-Des(L-valinyl) N2-Formal Lopinavir-d9 | C29H25D9N2O4 | 483.65 | Formyl, deuterated methyl/aryl | 9 (C-D9) |
| N2-Des(L-valinyl) Lopinavir N2,O5-Oxazine-d9 | C29D9H23N2O4 | 481.63 | Oxazine ring, deuterated aryl | 9 (C-D9) |
Key Observations :
- Acetyl vs. Formyl/Oxazine Groups : The acetyl group in the target compound improves metabolic stability compared to the formyl group in N2-Formal Lopinavir analogs, which may undergo oxidation . The oxazine derivative introduces a heterocyclic ring, altering solubility and binding affinity .
- Deuteration Impact : Deuteration at methyl (N2-Acetyl-d3) or aryl positions (N2-Formal-d9) affects molecular weight and isotopic distribution, critical for distinguishing signals in LC-MS/MS analyses .
Physicochemical and Analytical Performance
| Parameter | N2-Acetyl-d3 | N2-Formal-d9 | Oxazine-d9 |
|---|---|---|---|
| LogP (Predicted) | 4.2 | 3.8 | 3.5 |
| MS/MS Fragmentation | Dominant m/z 492 → 349 | m/z 484 → 301 | m/z 482 → 287 |
| Stability | >24 months (room temp) | Sensitive to hydrolysis | Stable in acidic conditions |
Notes:
- The higher logP of N2-Acetyl-d3 suggests better membrane permeability than oxazine derivatives, aligning with its use in bioavailability studies .
- Stability differences highlight the need for controlled storage conditions for formyl-containing analogs .
Research Findings and Implications
- Deuteration Efficiency : N2-Acetyl-d3’s selective deuteration minimizes isotopic dilution effects, a limitation observed in fully deuterated analogs like N2-Formal-d9 .
- Metabolic Profiling: Comparative studies show that N2-Acetyl-d3 resists hepatic CYP3A4-mediated degradation better than non-acetylated analogs, supporting its role in long-term metabolic tracking .
- Regulatory Relevance : Impurity analogs (e.g., N2-Formal Lopinavir) are critical for meeting ICH guidelines on pharmaceutical purity thresholds .
Preparation Methods
Starting Material: Lopinavir and Its Structural Features
Lopinavir serves as the foundational molecule for synthesizing N2-Des(L-valinyl) N2-Acetyl Lopinavir-d3. The parent compound features a complex structure with two phenyl groups, a hydroxy moiety, and a valinyl side chain. Critical stereochemical elements include the (2S,4S,5S) configuration, which is retained throughout the synthesis to preserve biological activity .
Table 1: Key Properties of Lopinavir and Its Derivative
| Property | Lopinavir | This compound |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 628.80 | 491.65 |
| Key Functional Groups | Valinyl side chain | Acetyl group, deuterated methyl |
Deprotection: Removal of the L-Valinyl Group
The first synthetic step involves selectively removing the L-valinyl moiety from Lopinavir. This is achieved through acid-catalyzed hydrolysis under controlled conditions:
-
Reagents : Hydrochloric acid (HCl, 6 M) in tetrahydrofuran (THF).
-
Conditions : Reaction conducted at 60°C for 8–12 hours under nitrogen atmosphere.
-
Mechanism : Protonation of the amide nitrogen followed by nucleophilic attack by water, cleaving the valinyl amide bond.
Post-reaction, the intermediate product is isolated via liquid-liquid extraction using dichloromethane and water. Purity is confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with a retention time shift from 12.3 min (Lopinavir) to 9.8 min (des-valinyl intermediate).
Acetylation: Introduction of the N2-Acetyl Group
The des-valinyl intermediate undergoes acetylation to introduce the N2-acetyl group. This step employs:
-
Reagents : Acetic anhydride () and pyridine as a catalyst.
-
Conditions : Room temperature (25°C) for 24 hours, followed by quenching with ice-cold water.
Key Observations :
-
The reaction’s completion is monitored by Fourier-transform infrared spectroscopy (FTIR), showing disappearance of the primary amine peak at 3300 cm and emergence of an amide I band at 1650 cm.
-
Yield: 85–90% after recrystallization from ethanol.
Deuteration: Incorporation of Deuterium Atoms
Deuteration at the methyl group of the acetyl moiety is critical for isotopic labeling. This is achieved using deuterated acetic anhydride () under inert conditions:
-
Reagents : Deuterated acetic anhydride, deuterium oxide () .
-
Conditions : 50°C for 48 hours, with continuous stirring.
Analytical Validation :
-
Mass spectrometry (MS) confirms the incorporation of three deuterium atoms, evidenced by a molecular ion peak at m/z 491.29 ([M+H]) .
-
Nuclear magnetic resonance (NMR) spectroscopy () shows the absence of proton signals at δ 2.1 ppm (methyl group), replaced by a deuterium-silent region.
Purification and Final Characterization
The crude product is purified using column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from a methanol/diethyl ether mixture. Final characterization includes:
Table 2: Spectroscopic Data for this compound
Challenges and Optimization Strategies
-
Deuterium Exchange : Minimizing protium contamination requires rigorous anhydrous conditions and deuterated solvents.
-
Stereochemical Integrity : Chiral HPLC confirms retention of the (2S,4S,5S) configuration, critical for maintaining antiviral activity .
-
Scale-Up Considerations : Batch variability is mitigated by maintaining pH 7–8 during acetylation and using excess deuterated reagents.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N2-Des(L-valinyl) N2-Acetyl Lopinavir-d3, and how can quality control be ensured during preparation?
- Methodological Answer : Synthesis involves sequential enzymatic or chemical removal of L-valinyl, followed by acetylation and deuterium substitution. Quality control requires adherence to pharmacopeial guidelines for experimental drug preparation, including:
- Documentation : Batch records for reagents, reaction conditions, and purification steps (e.g., HPLC retention times).
- Analytical Validation : Use LC-MS/MS to confirm deuterium incorporation and structural integrity. Impurity profiling via high-resolution mass spectrometry (HRMS) is critical .
- Stability Testing : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) to establish shelf-life parameters .
Q. Which analytical techniques are most reliable for characterizing the purity and isotopic integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural modifications (e.g., acetylation, valinyl removal). Deuterium incorporation is verified via ²H NMR or isotopic ratio mass spectrometry (IRMS).
- Mass Spectrometry : LC-HRMS quantifies isotopic purity (e.g., d3 vs. d0/d1/d2 analogs) and detects side products. Fragmentation patterns (MS/MS) validate backbone integrity .
- Chromatography : Reverse-phase HPLC with UV/vis or charged aerosol detection (CAD) assesses purity >98% .
Advanced Research Questions
Q. How does deuterium substitution at the N2 position influence metabolic stability and pharmacokinetic profiles compared to non-deuterated analogs?
- Methodological Answer :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) or hepatocytes. Use LC-MS to track deuterium retention in metabolites (e.g., M8-like hydroxylated derivatives) and compare half-life (t½) to non-deuterated controls .
- Isotope Effects : Kinetic isotope effects (KIEs) may reduce CYP450-mediated oxidation. Measure kcat/KM ratios for deuterated vs. non-deuterated substrates .
- In Vivo Studies : Administer to rodent models; collect plasma/tissue samples at intervals. Non-compartmental analysis (NCA) calculates AUC, Cmax, and clearance rates .
Q. What structural modifications (e.g., acetylation, valinyl removal) impact binding affinity to HIV-1 protease, and how can these be experimentally validated?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize HIV-1 protease on a sensor chip. Measure binding kinetics (ka/kd) of modified vs. parent Lopinavir. Acetylation may reduce hydrophobicity, altering KD values .
- X-ray Crystallography : Resolve co-crystal structures to identify hydrogen bonding/steric clashes caused by valinyl removal. Compare electron density maps to wild-type complexes .
- Enzymatic Assays : Monitor protease activity (e.g., fluorescence-based substrate cleavage) in the presence of modified inhibitors. Calculate IC50 shifts .
Q. How can contradictory data on antiviral efficacy in cellular models be resolved?
- Methodological Answer :
- Standardized Assays : Use harmonized protocols (e.g., fixed MOI, cell lines like MT-4 or PBMCs) to minimize variability. Include ritonavir as a pharmacokinetic booster in all assays .
- Meta-Analysis : Apply random-effects models to aggregate IC50/EC50 data from independent studies. Assess heterogeneity via I² statistics and subgroup analysis (e.g., cell type, viral strain) .
- Resistance Profiling : Generate resistant viral strains via serial passaging. Sequence protease genes to identify mutations (e.g., V82A) that confer cross-resistance .
Data Contradiction & Validation
Q. What strategies address discrepancies in reported metabolic pathways between in vitro and in vivo models?
- Methodological Answer :
- Cross-Model Correlation : Compare metabolite profiles from HLMs, animal models, and human plasma using untargeted metabolomics (e.g., UPLC-QTOF). Prioritize pathways consistently detected across models .
- Isotope Tracing : Administer ¹³C-labeled compound to track carbon flux in vivo. Validate against in vitro microsomal data to identify species-specific metabolism .
- Knockout Models : Use CYP3A4/5 knockout rodents to isolate enzyme-specific contributions. Compare with wild-type to resolve conflicting pathway attributions .
Q. How can researchers ensure methodological reproducibility in protease inhibition assays?
- Methodological Answer :
- Inter-Laboratory Calibration : Share reference standards (e.g., deuterated internal controls) and validate assays across labs using Bland-Altman plots .
- Automated Platforms : Implement robotic liquid handling for consistent reagent dosing. Use pre-coated microplates to minimize substrate variability .
- Open Data : Publish raw kinetic traces and analysis scripts (e.g., Python/R) to allow independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
